Dineopentylperoxydicarbonate
Description
Dineopentylperoxydicarbonate is a peroxydicarbonate ester, characterized by two neopentyl (2,2-dimethylpropyl) groups attached to a peroxydicarbonate backbone. Such compounds are typically used as initiators in polymerization reactions due to their thermal instability and ability to generate free radicals upon decomposition. Instead, comparisons will focus on structurally or functionally related peroxydicarbonates and esters, such as Di-(2-phenoxyethyl) peroxydicarbonate, Diphenyl, and acetonedicarboxylate derivatives (e.g., Diethyl-1,3-acetonedicarboxylate and Dimethyl 1,3-acetonedicarboxylate).**
Properties
CAS No. |
86695-50-3 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2,2-dimethylpropoxycarbonyloxy 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)7-15-9(13)17-18-10(14)16-8-12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
KZFNMVCALXOLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)OOC(=O)OCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dineopentylperoxydicarbonate can be synthesized through the reaction of neopentyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions and to ensure the stability of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure consistent quality and yield. The process includes the careful handling of reactive intermediates and the use of advanced cooling systems to manage the exothermic reactions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dineopentylperoxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including the polymerization of vinyl monomers and the cross-linking of polymers .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. Common reagents used in conjunction with this compound include vinyl monomers such as styrene and methyl methacrylate. The reaction conditions often involve temperatures ranging from 50°C to 100°C, depending on the specific application .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which subsequently initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction .
Scientific Research Applications
Dineopentylperoxydicarbonate has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties. In the field of materials science, it is used to create cross-linked polymers with enhanced mechanical and thermal properties .
In biology and medicine, this compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices. Its ability to initiate polymerization at low temperatures makes it suitable for applications where thermal stability is crucial .
Mechanism of Action
The mechanism of action of dineopentylperoxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals are highly reactive and can initiate the polymerization of monomers by breaking the double bonds in vinyl monomers. The molecular targets of this compound are the carbon-carbon double bonds in the monomers, which are converted into single bonds during the polymerization process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Di-(2-phenoxyethyl) Peroxydicarbonate
- Structure: Contains two 2-phenoxyethyl groups linked via a peroxydicarbonate group.
- Applications : Likely used as a polymerization initiator, similar to other peroxydicarbonates.
- Toxicity : Causes irritation to the skin, eyes, and respiratory system. Chronic exposure may lead to systemic effects .
- Physical Properties: Molecular formula: Not explicitly stated in evidence but inferred as C₁₈H₁₈O₈. Exposure guidelines: Recommend minimizing inhalation and dermal contact .
2.1.2 Diphenyl
- Structure : Aromatic hydrocarbon with two phenyl groups.
- Applications : Used as a heat-transfer fluid and solvent.
- Toxicity : Acute exposure causes central nervous system depression; chronic exposure may affect the liver and kidneys .
- Physical Properties :
- Molecular formula : C₁₂H₁₀.
- Boiling point : 255–257°C (estimated from similar hydrocarbons).
2.1.3 Acetonedicarboxylate Esters
These include Diethyl-1,3-acetonedicarboxylate () and Dimethyl 1,3-acetonedicarboxylate ():
- Structure : Esters of acetonedicarboxylic acid with ethoxy or methoxy groups.
- Applications : Used as intermediates in organic synthesis, particularly for ketone and heterocycle formation.
- Physical Properties :
Stability and Reactivity
- Peroxydicarbonates (e.g., Di-(2-phenoxyethyl) peroxydicarbonate): Highly reactive due to the peroxide bond, decomposing exothermically under heat or mechanical stress. Requires storage at low temperatures .
- Diphenyl : Chemically stable under standard conditions but flammable at high temperatures .
- Acetonedicarboxylate esters : Relatively stable but hydrolyze in acidic/basic conditions to yield acetonedicarboxylic acid .
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